Oligopeptide-74
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Overview
Description
Oligopeptide-74 is a synthetic peptide composed of 11 amino acids: glutamine, glycine, histidine, leucine, lysine, methionine, serine, threonine, and tyrosine . It is primarily used in cosmetic applications, particularly for hair growth . The molecular formula of this compound is C₅₅H₉₀N₁₆O₁₇, and it has a molecular weight of 1279.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oligopeptide-74 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous-flow reactors, which allow for the efficient production of peptides on a large scale . This method ensures high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oligopeptide-74 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides (R-X) in the presence of a nucleophile (Nu⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiol groups.
Scientific Research Applications
Oligopeptide-74 has a wide range of scientific research applications, including:
Mechanism of Action
Oligopeptide-74 exerts its effects by interacting with specific molecular targets and pathways. In the context of hair growth, it is believed to stimulate the proliferation of hair follicle cells and enhance the production of growth factors . The exact molecular targets and pathways involved are still under investigation, but it is known to activate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Oligopeptide-74 can be compared with other similar compounds, such as:
Palmitoyl Tripeptide-1: A peptide used in anti-aging products for its collagen-boosting properties.
Acetyl Tetrapeptide-3: A peptide known for its anti-inflammatory and hair growth-promoting effects.
Dipeptide-18: A peptide used in cosmetic formulations for its skin-rejuvenating properties.
This compound is unique in its specific amino acid sequence and its targeted applications in hair growth and anti-aging treatments .
Properties
Molecular Formula |
C55H90N16O17S |
---|---|
Molecular Weight |
1279.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H90N16O17S/c1-29(2)21-34(58)46(78)69-41(26-72)53(85)70-42(27-73)52(84)64-36(10-6-8-19-57)48(80)65-37(17-20-89-4)49(81)67-39(22-31-11-13-33(75)14-12-31)50(82)68-40(23-32-24-60-28-62-32)51(83)71-45(30(3)74)54(86)66-35(9-5-7-18-56)47(79)61-25-44(77)63-38(55(87)88)15-16-43(59)76/h11-14,24,28-30,34-42,45,72-75H,5-10,15-23,25-27,56-58H2,1-4H3,(H2,59,76)(H,60,62)(H,61,79)(H,63,77)(H,64,84)(H,65,80)(H,66,86)(H,67,81)(H,68,82)(H,69,78)(H,70,85)(H,71,83)(H,87,88)/t30-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+/m1/s1 |
InChI Key |
VIBSCLGHHDBVGI-VNKCNRQTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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